Piperaquine D6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

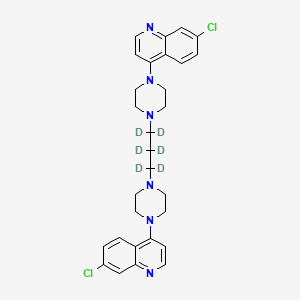

Piperaquine D6 is a deuterated form of piperaquine, an antimalarial agent. Piperaquine is a bisquinoline compound that was first synthesized in the 1960s and used extensively in China for the treatment and prophylaxis of malaria. The deuterated form, this compound, is used in pharmacokinetic studies as an internal standard due to its stability and similarity to the non-deuterated form .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Piperaquine D6 involves the incorporation of deuterium atoms into the piperaquine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of 4,7-dichloroquinoline with piperazine in the presence of a deuterated solvent to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for use in pharmacokinetic studies .

Analyse Chemischer Reaktionen

Types of Reactions: Piperaquine D6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitutions, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are used under basic conditions.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline and piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Piperaquine D6 is widely used in scientific research, particularly in the following fields:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of piperaquine in biological samples.

Biology: Employed in studies investigating the pharmacokinetics and metabolism of piperaquine.

Medicine: Used in clinical trials to monitor the concentration of piperaquine in plasma and other biological fluids.

Industry: Utilized in the development and quality control of antimalarial drugs

Wirkmechanismus

Piperaquine D6, like its non-deuterated counterpart, exerts its antimalarial effects by disrupting the detoxification of heme within the parasite’s digestive vacuole. This disruption leads to the accumulation of toxic heme, which ultimately kills the parasite. The exact molecular targets and pathways involved in this process are similar to those of chloroquine, another antimalarial agent .

Vergleich Mit ähnlichen Verbindungen

Chloroquine: Both piperaquine and chloroquine disrupt heme detoxification in the parasite.

Dihydroartemisinin: Often used in combination with piperaquine for enhanced antimalarial efficacy.

Artemether: Another artemisinin derivative used in combination therapies for malaria

Uniqueness of Piperaquine D6: this compound is unique due to its deuterated nature, which provides enhanced stability and allows for more accurate pharmacokinetic studies. Its use as an internal standard in analytical methods ensures precise quantification of piperaquine in biological samples, making it invaluable in research and clinical settings .

Biologische Aktivität

Piperaquine D6, a derivative of the antimalarial compound piperaquine, has garnered attention for its biological activity, particularly in the treatment of malaria. This article synthesizes current research findings, pharmacokinetic data, and case studies to provide a comprehensive overview of its biological activity.

Overview of this compound

Piperaquine is classified as a 4-aminoquinoline compound and is primarily used in combination therapies for malaria treatment. Its mechanism of action involves the accumulation within the food vacuole of Plasmodium falciparum, where it inhibits the polymerization of heme into hemozoin, leading to parasite death . The D6 variant specifically refers to a stable isotope-labeled form used in pharmacokinetic studies to trace metabolic pathways and assess drug interactions.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies. Key findings include:

- Absorption : After oral administration, piperaquine reaches peak plasma concentrations approximately 5 hours post-dose .

- Elimination Half-Life : The elimination half-life is notably prolonged, ranging from 3 to 10 days, which supports its use in long-term malaria treatments .

- Volume of Distribution : Piperaquine exhibits a large volume of distribution, indicating extensive tissue binding .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | ~5 hours post-administration |

| Elimination Half-Life | 3-10 days |

| Volume of Distribution | High |

Biological Activity

This compound demonstrates potent antimalarial activity against both chloroquine-sensitive and resistant strains of P. falciparum. In vitro studies report IC50 values (the concentration required to inhibit 50% of parasite growth) ranging from 7.8 to 78.3 nM, indicating significant efficacy . The variability in IC50 values can be attributed to differences in strain susceptibility and experimental conditions.

The primary mechanism involves:

- Inhibition of Heme Polymerization : Piperaquine accumulates in the food vacuole, disrupting the conversion of toxic heme into non-toxic hemozoin.

- Lack of Cross-Resistance : Studies indicate that mutations associated with chloroquine resistance do not affect piperaquine accumulation or efficacy, suggesting a favorable profile for treating resistant malaria strains .

Case Studies

A notable study investigated the effectiveness of piperaquine monotherapy using an induced blood stage malaria model. Participants received varying doses (480 mg, 640 mg, and 960 mg), with results indicating a dose-dependent response in parasite clearance rates:

Table 2: Parasite Clearance Rates by Dose

| Cohort (Piperaquine Dose) | Number of Participants | Parasite Reduction Ratio (PRR) | Parasite Clearance Half-Life (t1/2) |

|---|---|---|---|

| 1 (960 mg) | 4 | 2951 (95% CI: 1520–5728) | 4.16 hours (95% CI: 3.84–4.54) |

| 2 (640 mg) | 7 | 586 (95% CI: 351–978) | 5.22 hours (95% CI: 4.83–5.68) |

| 3A (480 mg) | 6 | 841 (95% CI: 515–1373) | 4.94 hours (95% CI: 4.61–5.33) |

This study highlighted that higher doses significantly accelerated parasite clearance compared to lower doses, emphasizing the importance of dosing strategies in treatment regimens .

Eigenschaften

IUPAC Name |

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32Cl2N6/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29/h2-9,20-21H,1,10-19H2/i1D2,10D2,11D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRHFBCYFMIWHC-QLFBILJTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl)C([2H])([2H])N4CCN(CC4)C5=C6C=CC(=CC6=NC=C5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32Cl2N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.